molecular formula C11H6Cl2N2O3 B2920709 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid CAS No. 869634-06-0

2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid

Cat. No.: B2920709
CAS No.: 869634-06-0
M. Wt: 285.08
InChI Key: FRCKNSHCQMCDBN-UHFFFAOYSA-N
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Description

“4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates” are used in the synthesis of symmetric and asymmetric carbonates . They are efficient, stable, and eco-friendly alternatives to chloroformates .


Synthesis Analysis

These compounds can be synthesized by treating 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature . This process provides carbonates in good yields .


Chemical Reactions Analysis

In the presence of potassium tert-butoxide, 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates react with aliphatic or aromatic alcohols to produce carbonates .

Scientific Research Applications

Corrosion Inhibition

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid and its derivatives have been explored for their corrosion inhibition properties. Experimental and theoretical investigations have demonstrated the efficacy of pyridazine derivatives in preventing the corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, reducing steel dissolution through both physisorption and chemisorption mechanisms. The presence of nitrogen atoms and unsaturated groups enhances their protective performance, attributed to the active involvement of the pyridazine ring in chemical interactions with the metal surface. Quantum chemical calculations and molecular dynamic simulation further support the strong adsorption capability of these molecules, highlighting their potential in corrosion protection applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

Anticancer Activity

Research has also focused on synthesizing new pyridazinone derivatives, including those related to this compound, to evaluate their potential anticancer activities. By employing molecular docking studies, these compounds have demonstrated significant promise in exhibiting antioxidant activities. Their structures, confirmed through spectroscopic methods, have shown potent antioxidant properties at certain concentrations, indicating their relevance in developing anticancer therapies (Mehvish & Kumar, 2022).

Antibacterial and Antimicrobial Activities

Novel indolylpyridazinone derivatives, potentially including structures similar to this compound, have been synthesized and shown to exhibit antibacterial activity. These compounds, through various synthetic pathways, have yielded products with significant bioactivity against a range of bacterial strains. The extensive structural analysis supports the potential of these derivatives in antibacterial and antimicrobial applications, offering a new avenue for drug development (Abubshait, 2007).

Reactivity and Synthesis of Novel Compounds

The reactivity of pyridazinone derivatives allows for the synthesis of a wide array of novel compounds with expected biological activity. Through various reactions, these derivatives serve as key intermediates in the creation of heterocyclic compounds, displaying a broad spectrum of pharmacological properties. This versatility underscores the compound's significance in medicinal chemistry, paving the way for the development of new therapeutic agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Properties

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-5-14-15(10(16)9(7)13)8-4-2-1-3-6(8)11(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCKNSHCQMCDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869634-06-0
Record name 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid
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